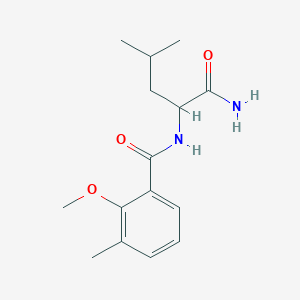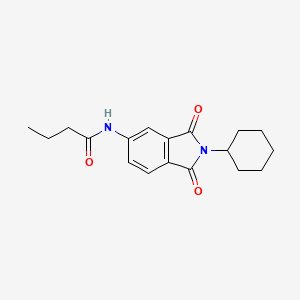
N~2~-(2-methoxy-3-methylbenzoyl)leucinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-(2-methoxy-3-methylbenzoyl)leucinamide, also known as MLN4924, is a small molecule inhibitor of the NEDD8-activating enzyme (NAE). NAE is a key enzyme in the process of neddylation, which is a post-translational modification that regulates the activity of a wide range of proteins involved in cell cycle regulation, DNA damage response, and signal transduction. MLN4924 has been shown to have potent anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells.
作用机制
N~2~-(2-methoxy-3-methylbenzoyl)leucinamide exerts its anticancer activity by inhibiting the neddylation pathway. Neddylation is a post-translational modification that involves the covalent attachment of the ubiquitin-like protein NEDD8 to target proteins. This modification regulates the activity of a wide range of proteins involved in cell cycle regulation, DNA damage response, and signal transduction. N~2~-(2-methoxy-3-methylbenzoyl)leucinamide inhibits the activity of the NAE enzyme, which is responsible for activating NEDD8. This results in the accumulation of NEDD8-conjugated proteins, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
N~2~-(2-methoxy-3-methylbenzoyl)leucinamide has been shown to have potent anticancer activity in both in vitro and in vivo models. It induces cell cycle arrest and apoptosis in cancer cells by inhibiting the neddylation pathway. N~2~-(2-methoxy-3-methylbenzoyl)leucinamide has also been shown to have potential therapeutic applications in other diseases, such as viral infections and inflammatory disorders. However, N~2~-(2-methoxy-3-methylbenzoyl)leucinamide has been shown to have some limitations for lab experiments, such as its instability in aqueous solutions and its potential toxicity to normal cells.
实验室实验的优点和局限性
N~2~-(2-methoxy-3-methylbenzoyl)leucinamide has several advantages for lab experiments, such as its potent anticancer activity, its ability to synergize with other anticancer agents, and its potential therapeutic applications in other diseases. However, N~2~-(2-methoxy-3-methylbenzoyl)leucinamide also has some limitations for lab experiments, such as its instability in aqueous solutions and its potential toxicity to normal cells. These limitations need to be taken into consideration when designing experiments using N~2~-(2-methoxy-3-methylbenzoyl)leucinamide.
未来方向
There are several future directions for research on N~2~-(2-methoxy-3-methylbenzoyl)leucinamide. One direction is to investigate the mechanism of action of N~2~-(2-methoxy-3-methylbenzoyl)leucinamide in more detail, particularly the downstream targets of the neddylation pathway that are responsible for its anticancer activity. Another direction is to explore the potential therapeutic applications of N~2~-(2-methoxy-3-methylbenzoyl)leucinamide in other diseases, such as viral infections and inflammatory disorders. Additionally, further studies are needed to optimize the synthesis method of N~2~-(2-methoxy-3-methylbenzoyl)leucinamide and to develop more stable and less toxic analogs of N~2~-(2-methoxy-3-methylbenzoyl)leucinamide for clinical use.
合成方法
The synthesis of N~2~-(2-methoxy-3-methylbenzoyl)leucinamide involves several steps, starting from commercially available starting materials. The first step involves the protection of the carboxylic acid group of leucine with a tert-butyl ester group. The protected leucine is then coupled with 2-methoxy-3-methylbenzoyl chloride to form the benzoyl-leucine intermediate. The benzoyl-leucine intermediate is then subjected to a series of reactions, including deprotection of the tert-butyl ester group, amidation with ammonia, and cyclization to form the final product, N~2~-(2-methoxy-3-methylbenzoyl)leucinamide.
科学研究应用
N~2~-(2-methoxy-3-methylbenzoyl)leucinamide has been extensively studied for its anticancer activity in preclinical and clinical studies. It has been shown to have potent activity against a wide range of cancer cell lines, including those that are resistant to conventional chemotherapy. N~2~-(2-methoxy-3-methylbenzoyl)leucinamide has also been shown to synergize with other anticancer agents, such as DNA-damaging agents and proteasome inhibitors, to enhance their anticancer activity. In addition to its anticancer activity, N~2~-(2-methoxy-3-methylbenzoyl)leucinamide has been shown to have potential therapeutic applications in other diseases, such as viral infections and inflammatory disorders.
属性
IUPAC Name |
N-(1-amino-4-methyl-1-oxopentan-2-yl)-2-methoxy-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-9(2)8-12(14(16)18)17-15(19)11-7-5-6-10(3)13(11)20-4/h5-7,9,12H,8H2,1-4H3,(H2,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGGBZLLUJDAWQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC(CC(C)C)C(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-amino-4-methyl-1-oxopentan-2-yl)-2-methoxy-3-methylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(4-bicyclo[2.2.1]hept-2-yl-1-piperazinyl)ethoxy]ethanol](/img/structure/B5202137.png)

![7-(2-ethylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5202142.png)
![2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]dec-8-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B5202143.png)

![4-{[2-(4-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-chlorobenzoate](/img/structure/B5202158.png)
![5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-(1-pyrrolidinyl)pyridine](/img/structure/B5202168.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-4-(methylthio)benzenesulfonamide](/img/structure/B5202172.png)
![4-(4-bromophenyl)-2-(1-piperidinyl)-5,6-dihydrobenzo[h]quinazoline](/img/structure/B5202178.png)
![N-[2-(benzylthio)ethyl]-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B5202187.png)
![3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2H-chromen-2-one](/img/structure/B5202201.png)
![2-{2-amino-6-[(4-nitrobenzyl)thio]-9H-purin-9-yl}-5-(hydroxymethyl)tetrahydro-3,4-furandiol](/img/structure/B5202221.png)
![2-{5-[(2-amino-2-oxoethyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B5202227.png)
![6-amino-3-(3-nitrophenyl)-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5202228.png)